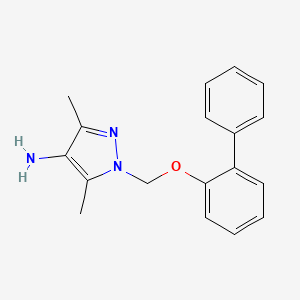

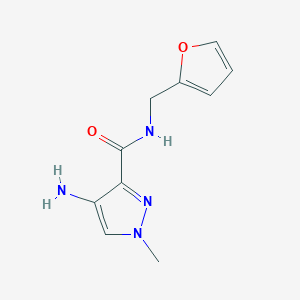

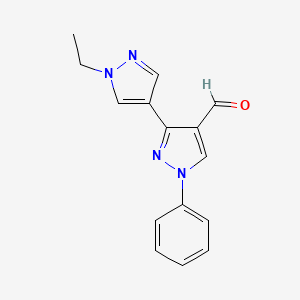

1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

概要

説明

Biphenyl compounds are a class of organic compounds that contain two benzene rings connected by a single bond . They are widely used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Synthesis Analysis

The synthesis of biphenyl compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings . These reactions typically involve the use of a palladium catalyst and a suitable base .Molecular Structure Analysis

Biphenyl compounds have a unique molecular structure characterized by two benzene rings connected by a single bond . This structure can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .科学的研究の応用

Scientific Research Applications of Pyrazole Derivatives

Antifungal Applications

Pyrazole derivatives have been tested for their efficacy against fungal pathogens, notably Fusarium oxysporum, which causes Bayoud disease affecting date palms. Studies have highlighted the structure-activity relationship (SAR) of these compounds, indicating specific pharmacophore sites conducive to antifungal activity. This insight aids in the targeted development of antifungal agents (Kaddouri et al., 2022).

Chemistry and Synthesis

Research has extensively covered the synthesis of pyrazole heterocycles, emphasizing their role as a pharmacophore in medicinal chemistry. Pyrazoles serve as synthons in organic chemistry, with derivatives displaying a wide range of biological activities including anticancer, analgesic, and antimicrobial properties. The versatility of pyrazoles in synthesis and their significant biological activities highlight their importance in both combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, a variant of pyrazole, has shown a broad range of medicinal properties, acting as a building block for developing drug-like candidates. These derivatives exhibit anticancer, anti-infectious, anti-inflammatory, and other pharmacological activities, indicating the scaffold's potential in drug discovery (Cherukupalli et al., 2017).

Heterocyclic Chemistry

Pyrazoline derivatives are integral to the synthesis of heterocyclic compounds, serving as precursors for a variety of heterocycles with potential biological applications. The unique reactivity of these derivatives underlines their significance in the synthesis of diverse classes of heterocyclic compounds and dyes, demonstrating their versatility in chemical transformations (Gomaa & Ali, 2020).

作用機序

Target of Action

The primary target of this compound is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes .

Mode of Action

It is known to interact with its target, dipeptidyl peptidase 4 . The specific interaction and the resulting changes are yet to be elucidated.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s biphenyl group is known for its hydrophobic interactions, which can facilitate binding to hydrophobic pockets in proteins. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in signal transduction, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it may act as a competitive inhibitor by occupying the substrate-binding site of an enzyme, thereby preventing substrate access. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation or metabolic transformation, leading to changes in its activity. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products may exhibit different biochemical properties, which can impact cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites may retain some of the parent compound’s activity or exhibit new biochemical properties. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can also affect its stability and degradation .

特性

IUPAC Name |

3,5-dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-13-18(19)14(2)21(20-13)12-22-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-11H,12,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJZBNNHSTZGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162703 | |

| Record name | 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004451-73-3 | |

| Record name | 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197251.png)

![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197258.png)